REACTION_CXSMILES
|
[C:1](#[N:7])[CH:2]([CH2:4][C:5]#N)O.[C:8]([CH2:10][C:11]([NH2:13])=[S:12])#[N:9].[CH:14](=[O:20])[C:15]1OC=C[CH:16]=1.[CH3:21][N:22](C=O)C>C(O)C.C(N(CC)CC)C>[NH2:13][C:11]1[S:12][C:21]([NH2:22])=[C:2]([C:1]#[N:7])[CH:4]([C:5]2[O:20][CH:14]=[CH:15][CH:16]=2)[C:10]=1[C:8]#[N:9]
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC#N)#N
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(C(C1C#N)C=1OC=CC1)C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |